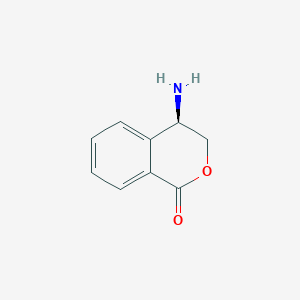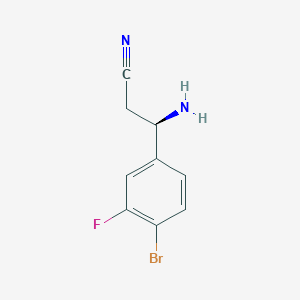
2-(3-Methoxycyclobutylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxycyclobutylidene)acetonitrile is an organic compound characterized by the presence of a methoxy group attached to a cyclobutylidene ring, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutylidene)acetonitrile typically involves the reaction of 3-methoxycyclobutanone with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methoxycyclobutanone, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Methoxycyclobutylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxycyclobutanone derivatives.
Reduction: Formation of 2-(3-methoxycyclobutylidene)ethylamine.
Substitution: Formation of various substituted cyclobutylidene derivatives.
科学的研究の応用
2-(3-Methoxycyclobutylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 2-(3-Methoxycyclobutylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile, facilitating various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Methoxyphenyl)acetonitrile: Similar structure but with a phenyl ring instead of a cyclobutylidene ring.
3-Methoxycyclobutanone: Lacks the nitrile group but shares the cyclobutylidene and methoxy functionalities.
Uniqueness
2-(3-Methoxycyclobutylidene)acetonitrile is unique due to the combination of a cyclobutylidene ring with a methoxy and nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
2-(3-methoxycyclobutylidene)acetonitrile |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-6(5-7)2-3-8/h2,7H,4-5H2,1H3 |
InChIキー |
QYAKXZMTPAKSID-UHFFFAOYSA-N |
正規SMILES |
COC1CC(=CC#N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)
![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)



![Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)



![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)


